FITC-GW3965

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H56N4O9S |

|---|---|

Molecular Weight |

997.2 g/mol |

IUPAC Name |

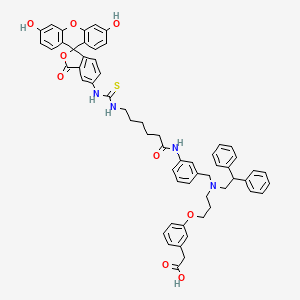

2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid |

InChI |

InChI=1S/C59H56N4O9S/c64-45-23-26-51-53(35-45)71-54-36-46(65)24-27-52(54)59(51)50-25-22-44(34-48(50)57(69)72-59)62-58(73)60-28-9-3-8-21-55(66)61-43-19-10-14-40(31-43)37-63(29-12-30-70-47-20-11-13-39(32-47)33-56(67)68)38-49(41-15-4-1-5-16-41)42-17-6-2-7-18-42/h1-2,4-7,10-11,13-20,22-27,31-32,34-36,49,64-65H,3,8-9,12,21,28-30,33,37-38H2,(H,61,66)(H,67,68)(H2,60,62,73) |

InChI Key |

NSDMNSCDJXAQNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=CC(=CC=C3)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C9=CC=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

FITC-GW3965: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of FITC-GW3965, a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR). The core functionalities of this compound are derived from its parent molecule, GW3965, a well-characterized LXR agonist. This document outlines its molecular interactions, signaling pathways, and provides detailed experimental protocols for its application in research settings.

Core Mechanism of Action: LXR Agonism

This compound is a derivative of GW3965, where the trifluoromethyl group has been replaced with an amide linkage to fluorescein isothiocyanate (FITC)[1][2][3][4]. This modification allows for the visualization and tracking of the compound in cellular and molecular assays. The fundamental mechanism of action of this compound is presumed to be identical to that of GW3965, which acts as a potent and selective agonist for both LXRα and LXRβ nuclear receptors[5].

LXRs are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation[6][7]. As a synthetic LXR agonist, GW3965 mimics the effects of endogenous oxysterols, the natural ligands for LXRs. The binding of GW3965 to LXR induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This activated LXR then forms a heterodimer with the Retinoid X Receptor (RXR). The LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes, thereby modulating their transcription[8][9].

Signaling Pathway

The signaling cascade initiated by this compound, mirroring GW3965, involves a series of molecular events culminating in the regulation of gene expression.

Quantitative Data

The following tables summarize the available quantitative data for the parent compound, GW3965. It is important to note that the binding affinity of this compound may be altered by the addition of the FITC fluorophore, though specific data for the labeled compound is not currently available.

Table 1: In Vitro Potency of GW3965

| Parameter | Receptor | Value (nM) | Assay Type | Reference |

| EC50 | hLXRα | 190 | Cell-based reporter gene assay | [5] |

| EC50 | hLXRβ | 30 | Cell-based reporter gene assay | [5] |

| EC50 | hLXRα/SRC1 | 125 | Cell-free ligand-sensing assay | [10][11] |

Table 2: Key Target Genes of GW3965

| Gene | Function | Effect of GW3965 | Reference |

| ABCA1 | ATP-binding cassette transporter A1 | Upregulation | [7][12] |

| ABCG1 | ATP-binding cassette transporter G1 | Upregulation | [7][12] |

| ApoE | Apolipoprotein E | Upregulation | [7] |

| SREBP-1c | Sterol regulatory element-binding protein 1c | Upregulation | |

| FAS | Fatty Acid Synthase | Upregulation | |

| SCD1 | Stearoyl-CoA Desaturase 1 | Upregulation | |

| IL-6 | Interleukin 6 | Downregulation | |

| MCP-1 | Monocyte Chemoattractant Protein-1 | Downregulation | [6] |

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following methodologies are based on established protocols for GW3965 and general procedures for fluorescently labeled ligands. Optimization will be required for specific cell types and experimental conditions.

Cell Culture and Treatment (General)

-

Cell Seeding: Plate cells (e.g., macrophages, hepatocytes, or other LXR-responsive cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a suitable confluency (typically 70-80%).

-

Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. A typical concentration range for GW3965 is 0.1 to 10 µM[5][10].

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2[6][13].

Fluorescence Microscopy for Cellular Localization

This protocol outlines the general steps for visualizing the cellular uptake and localization of this compound.

-

Cell Preparation: Seed cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Treat cells with this compound as described in the general cell culture protocol.

-

Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Counterstaining: Incubate with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm) and the chosen counterstain.

Flow Cytometry for Cellular Uptake Analysis

This protocol provides a framework for quantifying the cellular uptake of this compound.

-

Cell Preparation: Prepare a single-cell suspension of the desired cell type.

-

Treatment: Incubate the cells with various concentrations of this compound or vehicle control for a defined period.

-

Washing: After incubation, wash the cells twice with cold PBS containing a small amount of bovine serum albumin (BSA) to remove excess fluorescent ligand.

-

Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for FITC. The mean fluorescence intensity (MFI) will be proportional to the amount of this compound taken up by the cells[14].

Reporter Gene Assay

This assay measures the ability of this compound to activate LXR-mediated gene transcription.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an LXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an LXRE promoter[15].

-

Treatment: After transfection, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Conclusion

This compound serves as a valuable tool for researchers studying the role of Liver X Receptors in various physiological and pathological processes. Its core mechanism of action is centered on the potent and selective agonism of LXRs, leading to the transcriptional regulation of a wide array of genes involved in lipid metabolism and inflammation. The attached FITC moiety enables the direct visualization and quantification of its cellular uptake and distribution, providing spatial and temporal insights into its interaction with target cells. The experimental protocols provided in this guide offer a starting point for the application of this compound in a research setting, with the understanding that optimization is key to achieving robust and reliable data. As with any fluorescently labeled ligand, it is crucial to consider the potential for the fluorophore to influence the compound's biological activity and to include appropriate controls in all experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Probe GW3965 | Chemical Probes Portal [chemicalprobes.org]

- 12. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist GW3965 Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eubopen.org [eubopen.org]

FITC-GW3965 as a Fluorescent Probe for LXRβ Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liver X Receptor beta (LXRβ), a member of the nuclear receptor superfamily, is a critical regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] Its ubiquitous expression underscores its importance in a wide range of physiological processes.[1] Dysregulation of LXRβ signaling has been implicated in various diseases, including atherosclerosis, neurodegenerative disorders, and cancer, making it an attractive therapeutic target. The development of selective and potent modulators for LXRβ is a key focus in drug discovery. To facilitate these efforts, robust and high-throughput screening assays are essential. FITC-GW3965, a fluorescently labeled derivative of the potent LXR agonist GW3965, has emerged as a valuable tool for studying LXRβ. This technical guide provides a comprehensive overview of the application of this compound as a fluorescent probe for LXRβ, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Quantitative Data

Table 1: Potency of the Parent Compound GW3965

| Receptor | Assay Type | Parameter | Value (nM) |

| hLXRα | Cell-free | EC50 | 190 |

| hLXRβ | Cell-free | EC50 | 30 |

Data sourced from publicly available information on GW3965.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay measures the binding of this compound to the LXRβ ligand-binding domain (LBD) by detecting changes in the polarization of emitted light. The binding of the small fluorescent probe to the much larger protein results in a slower rotation and thus a higher fluorescence polarization value. Competing unlabeled ligands will displace this compound, leading to a decrease in polarization.

Materials:

-

Purified LXRβ Ligand-Binding Domain (LBD)

-

This compound probe

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT, 10% Glycerol)

-

Black, low-volume 384-well microplates

-

Plate reader with fluorescence polarization capabilities (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

-

Protein Titration (Saturation Binding):

-

Prepare a serial dilution of LXRβ LBD in assay buffer.

-

Add a fixed, low concentration of this compound (e.g., 1-10 nM) to each well.

-

Add the serially diluted LXRβ LBD to the wells.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence polarization.

-

Plot the millipolarization (mP) values against the LXRβ concentration to determine the Kd (dissociation constant) of this compound and the optimal protein concentration for the competition assay (typically 70-80% of maximum binding).

-

-

Competition Assay:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

To each well, add the optimized concentration of LXRβ LBD and the fixed concentration of this compound.

-

Add the serially diluted test compounds. Include controls for no competitor (maximum polarization) and no protein (minimum polarization).

-

Incubate as determined in the saturation binding experiment.

-

Measure fluorescence polarization.

-

Plot the mP values against the log of the competitor concentration and fit the data to a suitable model to determine the IC50 value of the test compound.

-

Cellular Uptake Assay using Flow Cytometry

This method quantifies the internalization of this compound into cells expressing LXRβ.

Materials:

-

LXRβ-expressing cell line (e.g., HEK293T, HepG2) and a corresponding control cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed the LXRβ-expressing and control cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Treatment:

-

Prepare different concentrations of this compound in serum-free cell culture medium.

-

Remove the growth medium from the cells and wash once with PBS.

-

Add the this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

-

-

Cell Harvesting and Staining:

-

After incubation, wash the cells twice with ice-cold PBS to remove unbound probe.

-

Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation.

-

Measure the FITC fluorescence in the appropriate channel (e.g., FL1).

-

Gate on the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the FITC signal in the LXRβ-expressing and control cells. An increase in MFI in the LXRβ-expressing cells compared to the control would suggest receptor-mediated uptake.

-

Visualizations

LXRβ Signaling Pathway

Caption: LXRβ Signaling Pathway.

Experimental Workflow for FP Competition Assay

Caption: FP Competition Assay Workflow.

Logical Relationship for Cellular Uptake Analysis

Caption: Cellular Uptake Analysis Logic.

Conclusion

This compound is a valuable and specific tool for the investigation of LXRβ. Its application in fluorescence polarization assays provides a high-throughput and robust method for the identification and characterization of novel LXRβ modulators. Furthermore, its fluorescent properties enable the study of cellular uptake and distribution, offering deeper insights into the mechanism of action of LXRβ ligands. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their LXRβ-focused drug discovery and chemical biology programs. Further detailed characterization of the binding kinetics and cellular uptake of this compound will undoubtedly enhance its utility as a precision tool in this important area of research.

References

The Role of FITC-GW3965 in Lipid Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of FITC-GW3965, a fluorescently-labeled synthetic agonist of the Liver X Receptor (LXR), and its application in the study of lipid metabolism. By combining the potent and selective LXR activation of its parent compound, GW3965, with a fluorescein isothiocyanate (FITC) tag, this compound serves as a powerful tool for a range of in vitro assays, enabling researchers to probe the intricate mechanisms of LXR signaling in metabolic regulation.

Core Concepts: LXR, GW3965, and the Advent of a Fluorescent Agonist

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response. LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, and upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes to regulate their expression.

GW3965 is a potent and selective synthetic LXR agonist with EC50 values of 190 nM for human LXRα and 30 nM for human LXRβ.[1] Its activation of LXRs leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from cells.[2] Additionally, LXR activation by GW3965 influences the expression of genes central to lipogenesis, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2]

This compound is a derivative of GW3965 where a fluorescein isothiocyanate (FITC) molecule is attached, typically via an amide linkage replacing the trifluoromethyl group.[3][4] This fluorescent tag allows for the direct visualization and quantification of the ligand's interaction with its target, LXRβ, making it an invaluable tracer for various biochemical and cellular assays.[3][4]

Mechanism of Action: LXR Activation and Downstream Signaling

Upon binding to the ligand-binding domain of LXR, this compound, like its parent compound, induces a conformational change in the receptor. This promotes the dissociation of corepressors and the recruitment of coactivators, leading to the transcriptional activation of LXR target genes. The signaling cascade initiated by LXR activation has profound effects on cellular and systemic lipid metabolism.

Quantitative Data on the Effects of GW3965

The following tables summarize quantitative data from various studies on the effects of GW3965 on gene expression and lipid profiles.

Table 1: Effect of GW3965 on LXR Target Gene Expression

| Cell/Tissue Type | Gene | Fold Change vs. Control | Reference |

| Human Monocytes | CD82 mRNA | ~3.5-fold increase (1µM, 24h) | [5][6] |

| Human Monocytes | CD244 mRNA | ~2.5-fold increase (1µM, 24h) | [5][6] |

| Human Monocytes | CD226 mRNA | ~2.5-fold increase (1µM, 24h) | [5][6] |

| Murine BMDMs | Abca1 | Significant induction | [7] |

| Murine BMDMs | Abcg1 | Significant induction | [7] |

| Murine BMDMs | Srebf1 | Increased expression | [7] |

| Murine BMDMs | Fasn | Increased expression | [7] |

| Basal-like Breast Cancer PDX | ABCG1 | Significant induction | [2] |

| Basal-like Breast Cancer PDX | SREBP1c | Significant induction | [2] |

Table 2: Effect of GW3965 on Lipid Composition in Adipose Tissue of ob/ob Mice [4][8]

| Adipose Tissue | Lipid Species | Effect of GW3965 |

| Visceral | Triglycerides (e.g., TG(48:0), TG(50:1)) | Significantly reduced |

| Visceral | Phosphatidylethanolamines (e.g., PE(C34:4), PE(C36:5)) | Increased |

| Subcutaneous | Triglycerides (e.g., TG(52:1), TG(54:2)) | Significantly increased |

| Subcutaneous | Phosphatidylcholines (e.g., PC(C32:2), PC(C34:3)) | Significantly reduced |

Table 3: IC50 Values for LXRβ Modulators Determined by this compound Based Fluorescence Polarization Assay

| Compound | IC50 (μM) for LXRβ |

| GW3965 | 0.15 ± 0.01 |

| T0901317 | 0.08 ± 0.01 |

| Compound 11h | 0.09 ± 0.01 |

| Compound 11g | 0.11 ± 0.01 |

| Compound 11n | 0.11 ± 0.01 |

| Compound 11l | 0.12 ± 0.01 |

Experimental Protocols

Fluorescence Polarization (FP) Assay for LXRβ Binding

This protocol is adapted from a study that developed a fluorescence polarization-based competition assay using this compound to identify LXRβ modulators.

Objective: To determine the binding affinity of test compounds to the LXRβ ligand-binding domain (LBD) by measuring the displacement of this compound.

Materials:

-

Purified LXRβ LBD

-

This compound (as the fluorescent tracer)

-

Test compounds

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% Triton X-100)

-

Black, low-volume 384-well plates

-

Microplate reader capable of measuring fluorescence polarization

Methodology:

-

Prepare a solution of LXRβ LBD and this compound in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Add the LXRβ LBD and this compound mixture to the wells of the 384-well plate.

-

Add serial dilutions of the test compounds to the wells. Include control wells with no compound (maximum polarization) and wells with a known potent LXRβ agonist like unlabeled GW3965 (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Uptake and Localization using Fluorescence Microscopy (General Protocol)

Objective: To visualize the cellular uptake and subcellular localization of this compound.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope with appropriate filters for FITC and DAPI

Methodology:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treat the cells with this compound at a desired concentration (e.g., 1-10 µM) in cell culture medium.

-

Incubate for various time points (e.g., 30 min, 1h, 4h) at 37°C to observe the dynamics of uptake.

-

Wash the cells three times with PBS to remove excess this compound.

-

For live-cell imaging, immediately proceed to microscopy. For fixed-cell imaging, incubate with fixative for 15 minutes at room temperature.

-

If fixing, wash again with PBS and permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS).

-

Stain the nuclei with DAPI for 5-10 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope, capturing images in the FITC and DAPI channels.

Analysis of LXR-Expressing Cells by Flow Cytometry (General Protocol)

This general protocol outlines how this compound could be used to identify and quantify cells expressing LXRβ.

Objective: To measure the uptake of this compound in a cell population as an indicator of LXRβ expression.

Materials:

-

Suspension of single cells

-

This compound

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Propidium iodide (PI) or other viability dye

-

Flow cytometer with a blue laser (488 nm)

Methodology:

-

Harvest and prepare a single-cell suspension at a concentration of approximately 1x10^6 cells/mL in staining buffer.

-

Treat the cells with this compound at a predetermined optimal concentration. Include an unstained control and a control treated with a molar excess of unlabeled GW3965 to assess non-specific binding.

-

Incubate the cells for an appropriate time at 37°C, protected from light.

-

Wash the cells twice with cold staining buffer to remove unbound this compound.

-

Resuspend the cells in staining buffer containing a viability dye like PI to exclude dead cells from the analysis.

-

Analyze the cells on a flow cytometer, exciting with the 488 nm laser and collecting the FITC signal in the appropriate detector (typically ~530/30 nm).

-

Gate on the viable, single-cell population and analyze the shift in fluorescence intensity in the FITC-positive population compared to controls.

Conclusion

This compound represents a significant advancement in the toolset available for studying LXR-mediated lipid metabolism. Its ability to act as a fluorescent tracer for LXRβ enables researchers to conduct high-throughput screening for novel LXR modulators, investigate ligand-receptor binding kinetics, and potentially visualize the receptor's cellular dynamics. As our understanding of the multifaceted role of LXRs in health and disease continues to grow, the application of sophisticated chemical probes like this compound will be instrumental in dissecting these complex signaling pathways and accelerating the development of new therapeutic strategies for metabolic disorders.

References

- 1. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Using Flow Cytometry to Detect and Measure Intracellular Thiol Redox Status in Viable T Cells from Heterogeneous Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

FITC-GW3965: A Technical Guide to its Application in Cholesterol Homeostasis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-GW3965 is a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR), derived from the well-characterized parent compound, GW3965.[1][2] This fluorescent probe serves as a valuable tool for visualizing and tracking the interaction of GW3965 with its molecular targets, thereby enabling a deeper understanding of the LXR-mediated signaling pathways that govern cholesterol homeostasis. This guide provides a comprehensive overview of the effects of GW3965 on cholesterol metabolism, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies. The insights provided are directly applicable to the use of this compound in research and drug development.

Core Mechanism of Action: LXR Activation

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as "cholesterol sensors" within the cell.[3] When activated by ligands such as oxysterols or synthetic agonists like GW3965, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4][5][6] This signaling cascade plays a pivotal role in regulating cholesterol uptake, transport, efflux, and conversion to bile acids.[3]

LXR Signaling Pathway

The activation of LXR by GW3965 initiates a cascade of gene expression changes that collectively promote cholesterol homeostasis. A simplified representation of this pathway is provided below.

Caption: LXR signaling pathway activated by GW3965.

Key Effects on Cholesterol Homeostasis Pathways

The activation of LXR by GW3965 modulates several key pathways involved in maintaining cholesterol balance.

1. Reverse Cholesterol Transport

GW3965 promotes reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. This is primarily achieved through the upregulation of ATP-binding cassette (ABC) transporters.[7][8]

-

ABCA1 (ATP-binding cassette transporter A1): This transporter facilitates the efflux of cholesterol to lipid-poor apolipoprotein A-I (ApoA-I), a crucial initial step in the formation of high-density lipoprotein (HDL).[9][10]

-

ABCG1 (ATP-binding cassette transporter G1): This transporter promotes cholesterol efflux to mature HDL particles.[8]

The coordinated upregulation of both ABCA1 and ABCG1 by GW3965 significantly enhances the capacity of cells, particularly macrophages, to remove excess cholesterol.[8]

2. Intestinal Cholesterol Absorption

LXR activation by GW3965 in the intestine leads to the induction of ABCG5 and ABCG8. These transporters form a heterodimer that actively pumps sterols from enterocytes back into the intestinal lumen, thereby limiting the absorption of dietary cholesterol.[7]

3. Hepatic Cholesterol Metabolism and Lipogenesis

In the liver, GW3965 stimulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, which is a major route for cholesterol elimination.[7]

However, LXR activation also potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[11][12] SREBP-1c is a master regulator of fatty acid and triglyceride synthesis.[12] This can lead to increased hepatic lipogenesis, a potential side effect of systemic LXR agonists.[7]

Quantitative Data on the Effects of GW3965

The following tables summarize quantitative data from various studies on the effects of GW3965 on gene expression and cholesterol efflux.

Table 1: Effect of GW3965 on Gene Expression

| Gene | Cell/Tissue Type | Treatment | Fold Change vs. Control | Reference |

| ABCA1 | Huh7.5 cells | 1 µM GW3965 for 24h | ~5-fold increase in mRNA | [9] |

| ABCA1 | Mouse Peritoneal Macrophages | GW3965 | Significantly higher induction than acetylated LDL | [8] |

| ABCG1 | Mouse Peritoneal Macrophages | GW3965 | Significantly induced | [8] |

| SREBP-1c | Hamster Liver | 30 mg/kg GW3965 | 2.4-fold increase | [11] |

| SREBP-1c | Mouse Ileal Explants | 50 µM GW3965 for 16h | Significant increase in mRNA | [13] |

Table 2: Effect of GW3965 on Cholesterol Efflux

| Cell Type | Treatment | Efflux Acceptor | % Increase in Efflux vs. Control | Reference |

| J774 Macrophages | GW3965 | ApoA-I | Data not quantified, but efflux was promoted | [14] |

| HepG2 cells | GW3965 | Not specified | Cholesterol efflux increased from 0.92 to 2.46 µg/h/mg cell protein | [15] |

| RAW Macrophages | 1 µM GW3965 | ApoA-I | Significantly increased | [16] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the literature.

1. In Vitro Gene Expression Analysis

This protocol describes how to assess the effect of GW3965 on target gene expression in cultured cells.

Caption: Workflow for in vitro gene expression analysis.

2. Cholesterol Efflux Assay

This protocol outlines the steps to measure the ability of GW3965 to promote cholesterol efflux from cultured macrophages.

Caption: Workflow for a cholesterol efflux assay.

3. In Vivo Studies in Animal Models

To assess the systemic effects of GW3965, animal models are employed.

-

Animal Models: Commonly used models include wild-type mice, as well as genetic models of atherosclerosis such as LDLR-/- and ApoE-/- mice.[8]

-

Administration: GW3965 is typically administered via oral gavage.[7]

-

Analysis: Following treatment, various parameters are assessed, including:

Application of this compound

This compound, as a fluorescently labeled version of GW3965, can be utilized in a variety of applications to visualize and quantify the interactions and effects of the parent compound.[1][2] Potential applications include:

-

Cellular Uptake and Distribution: Visualizing the entry and subcellular localization of GW3965 in live or fixed cells using fluorescence microscopy.

-

Receptor Binding Assays: Developing high-throughput screening assays to identify novel LXR modulators by competing with this compound for binding to the LXR ligand-binding domain.

-

Flow Cytometry: Quantifying the binding of GW3965 to specific cell populations within a heterogeneous sample.

GW3965 is a potent LXR agonist that profoundly impacts cholesterol homeostasis by modulating key pathways involved in reverse cholesterol transport, intestinal cholesterol absorption, and hepatic cholesterol metabolism. The fluorescently labeled derivative, this compound, provides a powerful tool for researchers to further investigate the molecular mechanisms underlying these effects. This guide has provided a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies associated with GW3965, which will be invaluable for designing and interpreting studies utilizing this compound. The continued exploration of LXR agonists holds promise for the development of novel therapeutics for cardiovascular and metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. The ABCA1/ApoE/HDL pathway mediates GW3965-induced neurorestoration after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

Investigating the Anti-inflammatory Properties of FITC-GW3965: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of GW3965, a potent synthetic Liver X Receptor (LXR) agonist, and its fluorescently-labeled counterpart, FITC-GW3965. We delve into the molecular mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug discovery exploring the therapeutic potential of LXR activation in inflammatory diseases.

Introduction to GW3965 and Liver X Receptors (LXRs)

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] Upon activation by endogenous oxysterols or synthetic agonists, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[2]

GW3965 is a high-affinity synthetic LXR agonist with EC50 values of 190 nM for human LXRα and 30 nM for human LXRβ.[3] Its activation of LXRs leads to the transcriptional control of genes that mediate the efflux of cholesterol from cells and suppress inflammatory responses.[1][4] this compound is a fluorescently labeled version of GW3965, where Fluorescein Isothiocyanate (FITC) is conjugated to the molecule, serving as a tracer for studying LXRβ function and visualizing its cellular uptake and distribution.[5][6]

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of GW3965 are multifaceted and primarily stem from the ability of activated LXRs to interfere with pro-inflammatory signaling pathways. The key mechanisms include:

-

Transrepression of NF-κB Signaling: Activated LXRs can inhibit the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This transrepression mechanism does not involve direct DNA binding of LXR but rather the interference with NF-κB's ability to activate the transcription of pro-inflammatory genes.[7] This leads to a downstream reduction in the expression of cytokines, chemokines, and other inflammatory mediators.

-

Induction of Anti-inflammatory Genes: LXRs can directly upregulate the expression of genes with anti-inflammatory properties.

-

Modulation of Macrophage Phenotype: GW3965 has been shown to influence macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[8]

-

Inhibition of Inflammasome Activation: LXR activation can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Below is a diagram illustrating the signaling pathway of LXR activation by GW3965 and its subsequent anti-inflammatory effects.

Caption: LXR activation by GW3965 and its anti-inflammatory mechanism.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of GW3965 has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Anti-inflammatory Activity of GW3965

| Cell Type | Inflammatory Stimulus | Measured Parameter | GW3965 Concentration | % Inhibition / Fold Change | Reference |

| Murine Peritoneal Macrophages | LPS (100 ng/mL) | TNF-α secretion | 1 µM | Significant reduction | [9] |

| Murine Peritoneal Macrophages | LPS (100 ng/mL) | MCP-1 secretion | 1 µM | Significant reduction | [9] |

| Human THP-1 cells | LPS | IL-6 production | 20 nM (IC50) | 50% | [3] |

| SW982 human synovial cells | IL-1β | PGE2 production | Dose-dependent | Significant inhibition | [10] |

| DF-1 cells | Newcastle disease virus | IL-1β, IL-6, IL-8, TNF-α, IFN-β mRNA | 1 µM | Significant reduction | [11] |

Table 2: In Vivo Anti-inflammatory Activity of GW3965

| Animal Model | Disease/Condition | GW3965 Dosage | Measured Parameter | Outcome | Reference |

| Rats | Endotoxemia (LPS-induced) | 0.1 or 0.3 mg/kg | Plasma TNF-α | Significantly attenuated | [12] |

| DBA/1 Mice | Collagen-Induced Arthritis | 0.3 and 1.0 mg/kg/day | Arthritis incidence and severity | Significantly reduced | [13][14] |

| DBA/1 Mice | Collagen-Induced Arthritis | 0.3 and 1.0 mg/kg/day | Serum TNF-α, IL-1β, IL-6 | Significantly reduced | [14] |

| ob/ob Mice | Obesity-induced inflammation | 10 mg/kg in drinking water | Adipose tissue macrophage infiltration | Decreased | [8] |

| ob/ob Mice | Obesity-induced inflammation | 10 mg/kg in drinking water | Adipose Il6 and Mcp1 mRNA | Significantly downregulated | [8] |

| Sprague-Dawley Rats | Angiotensin II-induced hypertension | 10 mg/kg/day | Vascular inflammatory gene expression | Reduced | [15] |

| LDLR-/- Mice | Atherosclerosis | 1 and 10 mg/kg/day in diet | Aortic lesion size | Reduced | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Macrophage Inflammation Assay

This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and the subsequent treatment with GW3965 to assess its anti-inflammatory effects.

Caption: Workflow for in vitro macrophage inflammation assay.

Materials:

-

Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages

-

Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Lipopolysaccharide (LPS) from E. coli

-

GW3965

-

This compound (for uptake/visualization studies)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Reagents for Western blotting or qPCR

Procedure:

-

Cell Culture: Culture macrophages according to standard protocols.[17]

-

Seeding: Seed macrophages into 24- or 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[18]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of GW3965 or this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[19]

-

Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[18][20]

-

Incubation: Incubate the plates for a specified time, typically 6-24 hours, depending on the endpoint being measured.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them using appropriate buffers for subsequent Western blot or qPCR analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Procedure:

-

Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and collected cell culture supernatants to the wells.

-

Incubate and then wash the plate.

-

Add the detection antibody, followed by a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.[11]

Western Blot Analysis for NF-κB Pathway Activation

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.[21][22]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice and the evaluation of the therapeutic effect of GW3965.

Caption: Workflow for the in vivo collagen-induced arthritis model.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

GW3965

-

Vehicle for oral administration

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[23]

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and inject 100 µL of the emulsion intradermally at the base of the tail.[23]

-

Treatment: Begin daily oral administration of GW3965 (e.g., 0.1, 0.3, or 1.0 mg/kg/day) or vehicle from the day of the primary immunization or upon the onset of arthritis.[14]

-

Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a standardized scoring system (e.g., 0-4 scale).[2]

-

Endpoint Analysis: At the end of the study (e.g., day 40-42), euthanize the mice and collect blood for serum cytokine analysis and hind paws for histological evaluation of joint inflammation, cartilage erosion, and bone destruction.[14]

Conclusion

GW3965 is a powerful tool for investigating the role of LXRs in inflammation. Its potent anti-inflammatory properties, demonstrated across a range of in vitro and in vivo models, highlight the therapeutic potential of LXR activation for a variety of inflammatory disorders. The fluorescently-labeled analog, this compound, provides an additional valuable resource for cellular and molecular studies. The detailed protocols and compiled data in this guide are intended to facilitate further research into the promising anti-inflammatory effects of this class of compounds.

References

- 1. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. drmr.com [drmr.com]

- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Liver X receptor agonist prevents the evolution of collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. resources.amsbio.com [resources.amsbio.com]

The Role of FITC-GW3965 as a Fluorescent Tracer in the Functional Analysis of Liver X Receptor β

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] LXRβ is ubiquitously expressed and is a key therapeutic target for a range of diseases, including atherosclerosis, cancer, and neurodegenerative disorders. The development of selective and potent LXRβ modulators requires robust and sensitive assays to characterize ligand binding and cellular activity. FITC-GW3965, a fluorescently labeled synthetic LXR agonist, has emerged as a valuable tool for the in-depth functional analysis of LXRβ. This technical guide provides a comprehensive overview of the application of this compound as a tracer, including detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

LXRβ Signaling Pathway

Upon binding to an agonist, such as the endogenous oxysterols or synthetic ligands like GW3965, LXRβ undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR).[1][3] The LXRβ/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.[3] Key target genes of LXRβ are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and the suppression of inflammatory gene expression.[4][5]

Quantitative Data on Ligand Binding to LXRβ

The binding affinity of various ligands to LXRβ can be quantified using different assay techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters for characterizing ligand-receptor interactions.

| Ligand | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Fluorescence Polarization | Kd | Not explicitly found in search results | |

| 24(S),25-Epoxycholesterol | Scintillation Proximity Assay | Ki | ~100-400 | [6] |

| 24(S)-Hydroxycholesterol | Scintillation Proximity Assay | Ki | 110 | [6] |

| 22(R)-Hydroxycholesterol | Scintillation Proximity Assay | Ki | 380 | [6] |

| T0901317 | Surface Plasmon Resonance | KD' | ~100 (for LXRβ-LBD/RXRα-LBD) | [7] |

| 22(R)-Hydroxycholesterol | Surface Plasmon Resonance | KD' | ~100 (for LXRβ-LBD/RXRα-LBD) | [7] |

Note: The Kd for this compound is a critical parameter for quantitative analysis but was not explicitly available in the provided search results. Researchers would typically determine this value experimentally as part of their assay development.

Experimental Protocols

Fluorescence Polarization (FP) Competition Binding Assay

This assay is used to determine the binding affinity (IC50) of unlabeled test compounds for LXRβ by measuring their ability to displace this compound.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified LXRβ ligand-binding domain (LBD) in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100).

-

Prepare a stock solution of this compound in DMSO and then dilute to the working concentration (typically at or near its Kd) in the assay buffer.

-

Prepare serial dilutions of unlabeled test compounds in DMSO, followed by a final dilution in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a fixed concentration of LXRβ-LBD to each well.

-

Add varying concentrations of the test compound or vehicle control (DMSO).

-

Initiate the binding reaction by adding a fixed concentration of this compound to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (FP) using a plate reader equipped with appropriate filters for FITC (Excitation ~485 nm, Emission ~520 nm).

-

-

Data Analysis:

-

The FP values are plotted against the logarithm of the test compound concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.[8]

-

Cellular Uptake and Subcellular Localization using Confocal Microscopy

This method allows for the visualization of this compound uptake into living cells and its colocalization with LXRβ, providing insights into the compound's cell permeability and its interaction with the receptor in a cellular context.

Workflow:

Detailed Methodology:

-

Cell Culture and Preparation:

-

Culture cells known to express LXRβ (or cells transiently or stably overexpressing a tagged version of LXRβ, e.g., mCherry-LXRβ) on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

-

Cell Treatment:

-

Incubate the cells with a working concentration of this compound in culture medium for a specific duration (e.g., 1-4 hours) at 37°C.

-

-

Cell Staining and Fixation (for colocalization with endogenous LXRβ):

-

Following treatment, wash the cells with phosphate-buffered saline (PBS) to remove any unbound tracer.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100.

-

Incubate with a primary antibody against LXRβ, followed by a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647).

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition:

-

Acquire z-stack images using a confocal laser scanning microscope with appropriate laser lines and emission filters for FITC, the LXRβ fluorophore, and the nuclear stain.

-

-

Image Analysis:

-

Analyze the images to determine the subcellular localization of this compound.

-

Quantify the degree of colocalization between the this compound signal and the LXRβ signal using image analysis software to calculate parameters such as Pearson's correlation coefficient or Manders' overlap coefficient.[9][10]

-

Conclusion

This compound is a versatile and powerful fluorescent tracer for the detailed functional analysis of LXRβ. Its application in fluorescence polarization-based competition binding assays enables the high-throughput screening and characterization of novel LXRβ modulators. Furthermore, its use in cellular imaging techniques like confocal microscopy provides invaluable insights into the cellular uptake, distribution, and target engagement of LXRβ ligands. The experimental protocols and data frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their LXRβ-focused research programs.

References

- 1. Liver X receptor - Wikipedia [en.wikipedia.org]

- 2. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liver X receptors induce antiproliferative effects in basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-binding regulation of LXR/RXR and LXR/PPAR heterodimerizations: SPR technology-based kinetic analysis correlated with molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Quantifying receptor trafficking and colocalization with confocal microscopy. | Semantic Scholar [semanticscholar.org]

Unveiling the Agonistic Potential of FITC-GW3965 on Liver X Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the agonistic activity of the fluorescently-labeled synthetic ligand, FITC-GW3965, on Liver X Receptors (LXRs). Capitalizing on the extensive research conducted on its parent compound, GW3965, this document details the molecular interactions, signaling pathways, and potential experimental applications of this valuable research tool. The addition of the fluorescein isothiocyanate (FITC) moiety allows for novel investigative approaches, particularly in the realms of binding kinetics and cellular uptake.

Quantitative Agonistic Activity of the Parent Compound, GW3965

| Parameter | LXRα | LXRβ | Assay Type | Reference |

| EC50 | 190 nM | 30 nM | Cell-based assays | [3][4] |

| EC50 | 125 nM | - | Cell-free ligand-sensing assay (coactivator recruitment) | [4] |

The Liver X Receptor (LXR) Signaling Pathway

Liver X Receptors are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[5] Upon activation by an agonist like GW3965, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the therapeutic potential of LXR agonists.

Caption: LXR agonist signaling pathway upon binding of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that have been historically performed with the parent compound, GW3965, and can be adapted for this compound.

Cell-Based Luciferase Reporter Assay

This assay is designed to measure the transactivation activity of LXR in response to a ligand.

Principle: An LXR agonist activates the LXR-RXR heterodimer, which then binds to an LXR response element engineered into a reporter plasmid. This binding drives the expression of a reporter gene, such as luciferase, and the resulting luminescence is proportional to the agonistic activity.[6]

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with an LXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing LXR response elements (e.g., hLXREx3TK-Luc).[6] A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, aspirate the media and treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Lysis and Luminescence Measurement:

-

After 18-24 hours of incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the internal control.

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This method quantifies the change in the expression of LXR target genes following treatment with an agonist.

Principle: Activation of LXR by an agonist leads to increased transcription of its target genes. RT-qPCR measures the amount of specific mRNA transcripts, providing a quantitative measure of gene expression changes.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary macrophages, HepG2) and allow them to adhere.

-

Treat the cells with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Perform qPCR using the synthesized cDNA, specific primers for LXR target genes (e.g., ABCA1, ABCG1, SREBP1c), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Use a suitable qPCR instrument and SYBR Green or probe-based detection chemistry.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change relative to the vehicle-treated control.

-

Proposed Experimental Workflow for this compound

The fluorescent nature of this compound enables specialized assays that are not possible with its unlabeled counterpart. Below is a proposed workflow to leverage this property.

Caption: Proposed experimental workflow for characterizing this compound.

Fluorescence Polarization (FP) Binding Assay

Principle: This assay measures the binding of the small fluorescent ligand (this compound) to the larger LXR protein. When unbound in solution, the small fluorescent molecule tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling slows down, leading to an increase in fluorescence polarization.

Protocol:

-

Reagents:

-

Purified LXR ligand-binding domain (LBD).

-

This compound.

-

Assay buffer.

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of this compound to serial dilutions of the LXR LBD.

-

Incubate to allow binding to reach equilibrium.

-

-

Measurement:

-

Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for FITC.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the concentration of the LXR LBD to determine the binding affinity (Kd).

-

Cellular Uptake and Subcellular Localization by Fluorescence Microscopy

Principle: The intrinsic fluorescence of this compound allows for direct visualization of its uptake and distribution within cells.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass-bottom dishes or coverslips.

-

Treat the cells with this compound at a suitable concentration.

-

-

Imaging:

-

At various time points, wash the cells to remove unbound ligand.

-

Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for FITC.

-

Co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) can be performed to determine subcellular localization.

-

-

Analysis:

-

Analyze the images to observe the kinetics of cellular uptake and the subcellular compartments where the ligand accumulates.

-

References

The Significance of the FITC Label on GW3965 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the strategic importance of conjugating the fluorescent dye, Fluorescein Isothiocyanate (FITC), to GW3965, a potent and selective synthetic agonist of the Liver X Receptor (LXR). While direct conjugation of FITC to GW3965 is not widely documented in commercially available products, the principles and applications of such a fluorescently labeled compound are of significant interest in cellular and molecular research. This guide will delve into the rationale, potential applications, and detailed experimental considerations for utilizing a fluorescent version of this powerful LXR agonist.

Introduction to GW3965 and FITC

GW3965 is a non-steroidal LXR agonist with high selectivity for both LXRα and LXRβ isoforms.[1][2] LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation.[3][4] Activation of LXRs by agonists like GW3965 has been shown to upregulate the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport.[2][5] This has positioned GW3965 as a valuable tool in research aimed at understanding and potentially treating atherosclerosis, inflammation, and other metabolic diseases.[3][4]

Fluorescein Isothiocyanate (FITC) is a widely used fluorescent dye that covalently binds to primary amine groups on molecules.[6][7] Its isothiocyanate group reacts with nucleophiles like the amine groups on proteins or other molecules to form a stable thiourea bond.[8] FITC exhibits strong absorption at 495 nm and emits a bright green fluorescence at approximately 519 nm, making it readily detectable by common fluorescence microscopy and flow cytometry instruments.[7]

The Strategic Advantage of FITC-Labeled GW3965

The conjugation of a fluorescent tag like FITC to a small molecule agonist such as GW3965 offers several significant advantages for research applications:

-

Visualization of Cellular Uptake and Subcellular Localization: A key challenge in studying small molecule drugs is understanding their entry into cells and their subsequent distribution within subcellular compartments. An FITC-labeled GW3965 would allow for direct visualization of these processes using fluorescence microscopy. Researchers could track the molecule's journey across the cell membrane and determine its accumulation in the cytoplasm, nucleus, or other organelles.[9][10][11] This is crucial for understanding its mechanism of action, as LXR is a nuclear receptor.

-

Quantification of Cellular Binding and Internalization: Flow cytometry can be employed to quantify the percentage of cells that have taken up the FITC-labeled GW3965 and the relative amount of uptake per cell. This allows for high-throughput screening of factors that may influence drug uptake, such as cell type, presence of specific transporters, or co-treatment with other compounds.

-

Receptor Binding and Co-localization Studies: Through high-resolution microscopy techniques like confocal microscopy, it would be possible to investigate the co-localization of FITC-GW3965 with its target, LXR. This can provide visual evidence of target engagement within the cellular context.

-

Studying Drug Delivery and Distribution in Complex Systems: In more advanced applications, such as in co-culture systems or tissue explants, a fluorescent GW3965 could help elucidate the distribution and targeting of the drug to specific cell types within a heterogeneous population. While not a direct labeling of the molecule, studies have utilized fluorescently labeled nanoparticles to track the delivery of encapsulated GW3965 to macrophages in atherosclerotic plaques, highlighting the utility of fluorescence in understanding the compound's distribution.[5][12]

Quantitative Data Summary

| Parameter | GW3965 | FITC |

| EC50 (hLXRα) | 190 nM[1][2] | N/A |

| EC50 (hLXRβ) | 30 nM[1][2] | N/A |

| Excitation Max | N/A | ~495 nm[7] |

| Emission Max | N/A | ~519 nm[7] |

Experimental Protocols

The following are detailed, hypothetical methodologies for key experiments utilizing FITC-labeled GW3965.

Protocol for Visualizing Cellular Uptake by Fluorescence Microscopy

Objective: To visualize the cellular uptake and subcellular localization of this compound in a target cell line (e.g., macrophages).

Materials:

-

Target cells (e.g., J774A.1 macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

FITC-labeled GW3965

-

Unlabeled GW3965 (for competition assay)

-

Hoechst 33342 (for nuclear staining)

-

WGA-Alexa Fluor 647 (for cell membrane staining)

-

Phosphate Buffered Saline (PBS)

-

Paraformaldehyde (PFA)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for FITC, Hoechst, and Alexa Fluor 647

Procedure:

-

Cell Seeding: Seed macrophages onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment:

-

For direct uptake: Treat the cells with a working concentration of this compound (e.g., 1 µM) in serum-free medium for various time points (e.g., 30 min, 1h, 4h).

-

For competition control: Pre-incubate a set of cells with a 100-fold excess of unlabeled GW3965 for 1 hour before adding this compound.

-

Include an untreated control group.

-

-

Staining:

-

Wash the cells three times with cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Stain the cell membrane with WGA-Alexa Fluor 647 (e.g., 5 µg/mL) for 10 minutes.

-

Wash three times with PBS.

-

Stain the nuclei with Hoechst 33342 (e.g., 1 µg/mL) for 5 minutes.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope, capturing images in the DAPI, FITC, and far-red channels.

-

Merge the images to visualize the subcellular localization of this compound in relation to the nucleus and cell membrane.

-

Protocol for Quantifying Cellular Uptake by Flow Cytometry

Objective: To quantify the cellular uptake of this compound.

Materials:

-

Target cells (e.g., THP-1 monocytes)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

FITC-labeled GW3965

-

Unlabeled GW3965

-

PBS

-

Trypan Blue

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 12-well plate.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a fixed time (e.g., 2 hours). Include a competition control with excess unlabeled GW3965 and an untreated control.

-

Cell Harvesting:

-

Harvest the cells by gentle scraping or centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS.

-

Use Trypan Blue to quench any extracellular fluorescence from non-internalized this compound bound to the cell surface.

-

Analyze the cells on a flow cytometer, exciting with the 488 nm laser and detecting emission in the FITC channel.

-

Gate on the live cell population and quantify the mean fluorescence intensity (MFI) and the percentage of FITC-positive cells.

-

Visualizations of Signaling Pathways and Workflows

LXR Signaling Pathway

Caption: LXR signaling pathway activation by GW3965.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for analyzing cellular uptake of this compound.

Conclusion

The use of an FITC-labeled GW3965 provides a powerful tool for researchers to visually and quantitatively investigate the cellular pharmacology of this important LXR agonist. By enabling the direct observation of cellular uptake, localization, and binding, this approach can offer critical insights into the mechanisms of action of GW3965 and facilitate the development of novel therapeutics targeting the LXR pathway. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to design and implement studies leveraging the significant advantages of fluorescently labeled LXR agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Synthetic LXR Agonist GW3965 Attenuates Phosgene‐Induced Acute Lung Injury Through the Modulation of PI3K/Akt and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Fluorescein isothiocyanate‐dyed mesoporous silica nanoparticles for tracking antioxidant delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Synthesis of purine-scaffold fluorescent probes for heat shock protein 90 with use in flow cytometry and fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist GW3965 Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on LXR Agonist GW3965 in Cellular Models of Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving the synthetic Liver X Receptor (LXR) agonist, GW3965, in the context of cellular models of atherosclerosis. While direct studies on a fluorescently-labeled version, FITC-GW3965, are not extensively documented in publicly available literature, this guide outlines the foundational knowledge of GW3965's action and proposes how a fluorescent conjugate could be utilized in relevant experimental workflows. The focus is on the established role of GW3965 in modulating key cellular processes implicated in atherosclerosis, primarily within macrophage-derived foam cells.

Core Concepts: LXR Activation in Atherosclerosis

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as cholesterol sensors.[1][2] Their activation by natural oxysterols or synthetic agonists like GW3965 plays a crucial role in regulating lipid metabolism and inflammation, two key processes in the pathogenesis of atherosclerosis.[1][2] The anti-atherosclerotic effects of LXR agonists are largely attributed to their ability to promote reverse cholesterol transport and suppress inflammatory responses in macrophages.[1][3]

Data Presentation: Quantitative Effects of GW3965

The following tables summarize the quantitative data from key studies on the effects of GW3965 in cellular and animal models of atherosclerosis.

Table 1: Effect of GW3965 on Atherosclerotic Lesion Area in Mouse Models

| Mouse Model | Treatment Group | Reduction in Lesion Area (%) | Reference |

| LDLR-/- (male) | GW3965 | 53 | [4][5] |

| LDLR-/- (female) | GW3965 | 34 | [4][5] |

| apoE-/- (male) | GW3965 | 47 | [4][5] |

Table 2: GW3965-Induced Gene Expression in Macrophages

| Cell Type | Treatment | Target Gene | Fold Induction (mRNA) | Reference |

| Murine Peritoneal Macrophages | 5 µM GW3965 (24h) | ABCA1 | ~15 | [5] |

| Murine Peritoneal Macrophages | 5 µM GW3965 (24h) | ABCG1 | ~8 | [5] |

| Murine Peritoneal Macrophages (AcLDL-loaded) | 1 µM GW3965 (24h) | ABCA1 | ~12 | [5] |

| Murine Peritoneal Macrophages (AcLDL-loaded) | 1 µM GW3965 (24h) | ABCG1 | ~6 | [5] |

Table 3: Effect of GW3965 on Foam Cell Formation

| Cell Line | Treatment Conditions | Inhibition of Lipid Droplet Accumulation (%) | Reference |

| RAW 264.7 Macrophages | E. coli LPS + LDL + 2 µM GW3965 | ~50 | [6] |

| RAW 264.7 Macrophages | C. pneumoniae + LDL + 2 µM GW3965 | ~40 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Macrophage-Derived Foam Cell Formation

This protocol describes the in vitro generation of foam cells, a hallmark of early atherosclerosis.[7][8]

a. Cell Culture and Differentiation:

-